molecular formula C23H23N3O5 B2943494 N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 847464-54-4

N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Número de catálogo: B2943494
Número CAS: 847464-54-4
Peso molecular: 421.453
Clave InChI: LWERBWJPWCBLRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridine ring substituted with a ketone oxygen at position 2 and a carboxamide group at position 2. The unique structural features of this molecule include:

  • A 4-butylphenyl group attached to the carboxamide nitrogen, which enhances lipophilicity and may influence membrane permeability.

Propiedades

IUPAC Name

N-(4-butylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-2-3-6-17-10-12-19(13-11-17)24-22(27)21-9-5-14-25(23(21)28)31-16-18-7-4-8-20(15-18)26(29)30/h4-5,7-15H,2-3,6,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWERBWJPWCBLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 941904-14-9) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is known for its diverse pharmacological effects. The molecular formula is C23H23N3O4C_{23}H_{23}N_{3}O_{4} with a molecular weight of 405.454 g/mol. The presence of a nitro group and a butylphenyl substituent enhances its chemical properties, contributing to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly calcium channels. Dihydropyridine derivatives are well-documented for their ability to modulate calcium influx in cardiac and smooth muscle cells, which is crucial for their therapeutic effects in cardiovascular diseases.

Cardiovascular Effects

Research indicates that compounds within the dihydropyridine class can effectively lower blood pressure and improve cardiac function by acting as calcium channel blockers. This mechanism is essential for managing conditions such as hypertension and angina pectoris.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Dihydropyridines have been investigated for their potential to protect neurons from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:

  • Formation of the Dihydropyridine Core : Utilizing condensation reactions between appropriate aldehydes and ketones.
  • Introduction of Substituents : Employing electrophilic aromatic substitution to introduce the butylphenyl and nitro groups.
  • Final Coupling Reactions : To form the carboxamide functional group.

Study on Cardiovascular Effects

A study conducted on a related dihydropyridine derivative demonstrated significant reductions in systolic blood pressure in hypertensive animal models. The mechanism was attributed to calcium channel blockade leading to vasodilation.

Neuroprotective Research

In vitro studies have shown that certain dihydropyridine derivatives can reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders.

Análisis De Reacciones Químicas

Nitro Group Reduction

The 3-nitrobenzyloxy substituent undergoes catalytic hydrogenation (H₂/Pd-C) to yield the corresponding amine derivative. This reaction is pivotal for generating bioactive analogs:

Ar NO2H2/Pd CAr NH2\text{Ar NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{Ar NH}_2

Conditions: 1 atm H₂, ethanol, 25°C, 6 h .

Amide Hydrolysis

The carboxamide group is resistant to mild hydrolysis but cleaves under strong acidic (6 M HCl, reflux) or basic (NaOH, 100°C) conditions to form the carboxylic acid:

R CONH ArHClR COOH+Ar NH2\text{R CONH Ar}\xrightarrow{\text{HCl}}\text{R COOH}+\text{Ar NH}_2

Benzyloxy Cleavage

Hydrogenolysis (H₂/Pd-C) or Lewis acid treatment (FeCl₃) removes the 3-nitrobenzyloxy group, regenerating the hydroxylated dihydropyridine .

Catalytic and Thermal Degradation

Thermogravimetric analysis (TGA) of similar dihydropyridines reveals decomposition onset at ~220°C, with primary weight loss attributed to the nitrobenzyl moiety . Catalytic degradation via Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) is feasible at the bromide intermediate stage .

Multicomponent Reaction Pathways

The compound’s scaffold is amenable to MCRs, such as:

  • Ugi-4CR : Reacting the amine (from nitro reduction) with aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics .

  • Passerini-3CR : Utilizing the carboxylic acid (from amide hydrolysis) with aldehydes and isocyanides .

Example MCR Protocol:

ComponentsConditionsProduct Diversity
Aldehyde, amine, isocyanide, carboxylic acidMeOH, 25°C, 24 h4 Diversity points

Comparación Con Compuestos Similares

The following analysis compares the target compound to structurally related analogs based on substituent variations, physicochemical properties, and reported biological activities.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight Key Features Biological Activity (If Reported)
Target Compound :
N-(4-butylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(4-butylphenyl)
- 1-(3-nitrobenzyloxy)
Not provided High lipophilicity (4-butylphenyl); strong electron-withdrawing nitro group Not explicitly reported
BMS-777607
(N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 4-ethoxy
- 4-fluorophenyl
- 2-amino-3-chloropyridinyloxy
~495.9 (calc.) Selective Met kinase inhibitor; oral efficacy Inhibits Met kinase superfamily (IC₅₀ < 10 nM)
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 4-acetylphenyl
- 2-chloro-6-fluorobenzyl
413.8 (calc.) Chloro/fluoro groups enhance halogen bonding; acetylphenyl improves solubility No reported activity
N-(4-chloro-3-nitrophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 4-chloro-3-nitrophenyl
- 2-chlorobenzyl
418.2 Dual nitro and chloro substituents; high polarity Not reported
1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide - 3-chlorobenzyloxy
- 4-methylbenzothiazolyl
425.9 Benzothiazole moiety may confer antimicrobial activity Not reported
Key Observations:

Substituent Impact on Bioactivity :

  • The 3-nitrobenzyloxy group in the target compound contrasts with chloro/fluoro-benzyl groups in analogs . Nitro groups often enhance metabolic stability but may increase toxicity risks.
  • BMS-777607 ’s 4-ethoxy and fluorophenyl substituents optimize kinase binding and oral bioavailability, demonstrating the importance of balanced hydrophobicity .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 4-butylphenyl group likely increases logP compared to smaller substituents (e.g., acetylphenyl in ), which may enhance tissue penetration but reduce aqueous solubility.
  • Electron-Withdrawing Effects: The 3-nitro group in the target compound vs.

Q & A

Q. What synthetic strategies are effective for constructing the 2-oxo-1,2-dihydropyridine core in this compound?

The 2-oxo-dihydropyridine scaffold can be synthesized via cyclization of β-ketoamide precursors or thermal dimerization of ethyl N-(styrylcarbamoyl)acetates. For example, thermal-induced dimerization cyclization reactions yield 4-hydroxy-2-oxo-dihydropyridine derivatives under controlled conditions . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to achieving high regioselectivity. Purity validation via HPLC (≥98%) and structural confirmation by 1H^1 \text{H}-/13C^{13} \text{C}-NMR are recommended .

Q. How can solubility challenges be addressed during in vitro assays for this compound?

Substituent modifications at the pyridone 4-position, such as introducing polar groups (e.g., ethoxy or hydroxy), enhance aqueous solubility without compromising enzyme binding. Evidence from structurally analogous Met kinase inhibitors shows that balancing lipophilic (e.g., 4-butylphenyl) and hydrophilic groups improves bioavailability . Solubility can be quantified via shake-flask methods or HPLC-based assays in PBS (pH 7.4) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

  • FTIR : Confirms carbonyl (C=O, ~1650–1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) functional groups.
  • NMR : 1H^1 \text{H}-NMR resolves aromatic protons (δ 7.0–8.5 ppm) and dihydropyridine protons (δ 5.5–6.5 ppm). 13C^{13} \text{C}-NMR identifies carbonyl carbons (δ ~160–180 ppm) .
  • XRD : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and intermolecular interactions, as demonstrated for related dihydropyridine carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?

Systematic substitution at the pyridine 3-position (e.g., fluorophenyl or chlorophenyl) enhances kinase selectivity. For example, replacing 3-nitrobenzyl with 4-fluorophenyl in analogous compounds improved Met kinase inhibition (IC50_{50} < 10 nM) while reducing off-target effects. Molecular docking and MD simulations can predict binding affinities to ATP pockets .

Q. What experimental models validate in vivo efficacy, and how are pharmacokinetic (PK) parameters optimized?

  • Xenograft models : Subcutaneous implantation of Met-dependent GTL-16 gastric carcinoma cells in immunodeficient mice, with oral administration (10–50 mg/kg/day), assesses tumor stasis .
  • PK optimization : Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots. Introducing electron-withdrawing groups (e.g., nitro) at the benzyloxy position reduces CYP450-mediated degradation, extending half-life (t1/2t_{1/2}) .

Q. How can contradictory data on enzyme potency vs. cellular activity be resolved?

Discrepancies often arise from differences in assay conditions (e.g., ATP concentrations) or membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. If cellular activity is lower than enzymatic IC50_{50}, consider prodrug strategies (e.g., esterification of the carboxamide) to enhance uptake .

Q. What statistical and computational tools aid in optimizing reaction yields during scale-up?

Design of Experiments (DoE) methodologies, such as response surface modeling, identify critical factors (e.g., reagent stoichiometry, temperature). For continuous-flow synthesis, computational fluid dynamics (CFD) models minimize byproduct formation, as shown in diazomethane synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Cell-specific variability may arise from differences in efflux pump expression (e.g., P-gp) or metabolic enzymes. Conduct ATP-based viability assays alongside LC-MS quantification of intracellular compound levels. Co-administration with efflux inhibitors (e.g., verapamil) clarifies transporter-mediated resistance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.